Predicted pKa Value as a Reactivity Discriminator vs. 5-Nitro Isomer
The predicted pKa of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) is -2.84±0.30 . This extremely low value indicates a very weak base, a consequence of the combined electron-withdrawing effects of the nitro and trifluoromethyl groups in a 1,2-relationship. This low pKa suggests the compound will remain unprotonated under most common reaction conditions, maintaining its electrophilic character for SNAr. In contrast, the 5-nitro isomer (CAS 944317-53-7) lacks this specific ortho relationship, and while its pKa is not publicly reported, the difference in substitution pattern is expected to result in a less electron-deficient ring, potentially altering reaction kinetics and requiring different acid/base handling.
| Evidence Dimension | Predicted pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | -2.84 ± 0.30 |
| Comparator Or Baseline | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine (CAS 944317-53-7): Data not available in public domain |
| Quantified Difference | Not quantifiable for comparator |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemicalBook) |
Why This Matters
Knowledge of pKa informs handling (e.g., acid sensitivity) and reactivity expectations, guiding solvent and reagent selection in multi-step synthesis.
